Magnesium hexafluorosilicate

Description

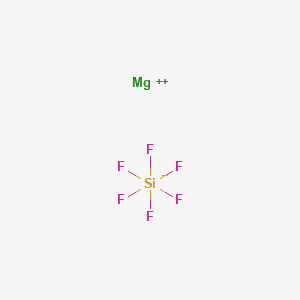

Structure

2D Structure

Properties

IUPAC Name |

magnesium;hexafluorosilicon(2-) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/F6Si.Mg/c1-7(2,3,4,5)6;/q-2;+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INWUJAAIUAAHJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

F[Si-2](F)(F)(F)(F)F.[Mg+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

F6MgSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

17084-08-1 (Parent) | |

| Record name | Magnesium hexafluorosilicate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016949658 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID70884950 | |

| Record name | Magnesium hexafluorosilicate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70884950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Magnesium fluorosilicate is a crystalline solid. Decomposes at 120 °C. Contact may cause slight irritation to skin, eyes, and mucous membranes. May be slightly toxic by ingestion. Used to make other chemicals., Dry Powder, Solid; [CAMEO] White powder; [Gelest MSDS] | |

| Record name | MAGNESIUM FLUOROSILICATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3803 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Silicate(2-), hexafluoro-, magnesium (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Magnesium hexafluorosilicate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15317 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

16949-65-8 | |

| Record name | MAGNESIUM FLUOROSILICATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3803 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Magnesium fluorosilicate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16949-65-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Magnesium hexafluorosilicate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016949658 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silicate(2-), hexafluoro-, magnesium (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Magnesium hexafluorosilicate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70884950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Magnesium hexafluorosilicate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.278 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MAGNESIUM HEXAFLUOROSILICATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H37V80D2JS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Preparation Techniques

Routes of Magnesium Hexafluorosilicate (B96646) Synthesis

MgO + SiO₂ + 6HF → Mg[SiF₆] + 3H₂O wikipedia.org

In this process, the reactants are combined in an aqueous medium. The resulting magnesium hexafluorosilicate, which is soluble in water, is then isolated from the solution through processes of concentration, crystallization, centrifugation, and drying to yield the final solid product. drugfuture.com

An important alternative route, often termed the "neutralization method," utilizes hexafluorosilicic acid (H₂SiF₆) as the fluosilicate source. This acid is reacted with a magnesium-containing base, such as magnesium hydroxide (B78521) (Mg(OH)₂) or magnesite powder (magnesium carbonate, MgCO₃). 888chem.com The reaction proceeds by neutralizing the acid with the magnesium compound suspension until a pH of approximately 3 to 4 is achieved.

The steps for this method are as follows:

A suspension of the magnesium compound (e.g., magnesium hydroxide or magnesite) is prepared in water. 888chem.com

Hexafluorosilicic acid is slowly added to the suspension under controlled pH and temperature conditions. 888chem.com

The reaction mixture is allowed to react for a specific duration, typically ranging from 10 to 60 minutes, to form the this compound precipitate or solution. 888chem.comgoogle.com

The product is then separated from the mother liquor by filtration, washed, and dried. 888chem.com

This pathway is notable because hexafluorosilicic acid is often a byproduct of other industrial processes, such as the production of phosphate (B84403) fertilizers. google.com Utilizing this byproduct provides a more economical and environmentally conscious approach by transforming an industrial waste stream into a valuable chemical product. google.com

Control of Crystallization and Morphology in Synthesis

The control of crystal size and shape (morphology) is critical as it influences the physical properties of the final product, such as its flowability and dissolution rate. The crystallization of this compound from an aqueous solution is a key step where this control can be exerted.

Key parameters that influence crystallization include:

Supersaturation: The driving force for crystallization, which is controlled by the concentration of the solute and the temperature of the solution. nih.gov

Temperature: Affects solubility and nucleation/growth kinetics. Controlled cooling rates can be used to influence crystal size.

pH: The pH of the solution can impact the stability of the hexafluorosilicate ion and the presence of competing ionic species. nih.gov

Additives: The presence of other ions or molecules in the solution can alter the surface properties of the growing crystals, leading to changes in their shape. nih.gov

Research into the crystallization of inorganic salts shows that morphology can be influenced by the composition of the synthesis mixture itself. st-andrews.ac.uk For instance, the relative concentration of reactants can affect the growth rate of crystals in different crystallographic directions. st-andrews.ac.uk While specific modifiers for this compound are not widely detailed, these general principles of crystallization control are applicable. The process typically yields colorless to white rhomboid or needle-like crystals.

Purity Assessment and Control in Synthetic Products

Ensuring the purity of synthesized this compound is essential for its intended applications. The product is available in various grades, including "pure" and "commercially pure," which are defined by the minimum content of the active compound and the maximum allowable levels of specific impurities. ftorsoli.ru

Control over purity begins with the raw materials. Using high-purity magnesium sources and purified acids is a primary step. The manufacturing process itself must be controlled to prevent the introduction of contaminants. Post-synthesis, purification techniques such as washing the filtered precipitate can remove residual mother liquor and unreacted starting materials. 888chem.com Recrystallization is another common method to achieve higher purity levels.

Common impurities that are monitored include sulfates, chlorides, and iron. ftorsoli.ru The table below outlines typical specifications for different grades of this compound hexahydrate.

| Component | Pure Grade | Commercially Pure Grade |

|---|---|---|

| This compound (MgSiF₆·6H₂O), min. % | 99.0 | 95.0 |

| Sulphates (SO₄), max. % | 0.05 | - |

| Chlorides (Cl), max. % | 0.02 | - |

| Iron (Fe), max. % | 0.05 | - |

Data sourced from Fluorine Salts Chemical Plant LLC. ftorsoli.ru

Other specifications can include limits on moisture content, insoluble matter, and free acid. kcindustries.com

Scale-Up Considerations for Laboratory Syntheses

Transitioning a laboratory synthesis of this compound to an industrial scale introduces several challenges that must be addressed to ensure efficiency, safety, and cost-effectiveness.

Key considerations include:

Heat Management: The neutralization reactions are exothermic. On a large scale, efficient heat removal is critical to control the reaction temperature and prevent unwanted side reactions or thermal runaway. This requires appropriately designed reactors with cooling jackets or heat exchangers. rsc.orgresearchgate.net

Mass Transfer: Ensuring thorough mixing of reactants in large vessels is crucial for achieving complete reaction and uniform product quality. The choice of stirrer design and mixing speed is a critical parameter. 888chem.com

Materials of Construction: The reactants, particularly hydrofluoric acid and hexafluorosilicic acid, are highly corrosive. atamanchemicals.com Industrial reactors and handling equipment must be constructed from corrosion-resistant materials.

Handling of Solids: The addition of solid reactants (like magnesium oxide) and the handling of the final crystalline product require specialized equipment for storage, transport, and filtration on a large scale.

Process Economics: The cost of raw materials, energy consumption, and waste disposal are major factors in industrial production. The use of byproducts like hexafluorosilicic acid can significantly improve the economic viability of the process. google.com

Automation and Control: Industrial-scale production benefits from automation to control parameters like pH, temperature, and reactant addition rates, ensuring consistent product quality and operational safety. 888chem.comrsc.org

Successfully scaling up the synthesis requires a multidisciplinary approach, combining chemical engineering principles with detailed kinetic and thermodynamic understanding of the reaction.

Crystallographic and Structural Elucidation Studies

Crystal Structure Determination of Magnesium Hexafluorosilicate (B96646) Hydrates

The most common form of magnesium hexafluorosilicate is its hexahydrate, MgSiF₆·6H₂O. Detailed structural analysis has revealed a well-defined crystalline arrangement for this compound.

Monoclinic Crystal Systems and Space Group Analysis

Early crystallographic studies have been subject to refinement over time. While some sources have suggested a hexagonal crystal system, more detailed structural refinement has established that this compound hexahydrate crystallizes in the monoclinic crystal system . researchgate.net This system is characterized by three unequal axes, with one angle between them not being 90 degrees.

Further analysis has identified the specific space group as P2₁/c . researchgate.net The space group provides a complete description of the symmetry of the crystal lattice, including translational and rotational symmetries. The designation P2₁/c indicates a primitive unit cell with a two-fold screw axis (2₁) and a glide plane (c) perpendicular to the b-axis. The German Wikipedia entry for Magnesiumhexafluorosilicat also mentions a monoclinic crystal structure with the space group P2₁/a, which is an equivalent setting to P2₁/c. wikipedia.org

Unit Cell Parameters and Volumetric Considerations

The unit cell is the fundamental repeating unit of a crystal structure. For this compound hexahydrate, the refined unit cell parameters in the monoclinic P2₁/c space group have been determined as follows: researchgate.net

| Parameter | Value |

| a | 6.790(3) Å |

| b | 9.4953(4) Å |

| c | 8.4445(3) Å |

| β | 99.844(5)° |

| Volume (V) | 511.86(4) ų |

| Z | 2 |

Table 1: Unit Cell Parameters of this compound Hexahydrate researchgate.net

Here, 'a', 'b', and 'c' represent the lengths of the unit cell axes, and 'β' is the angle between the 'a' and 'c' axes. 'Z' indicates that there are two formula units of MgSiF₆·6H₂O within each unit cell. The calculated density from these parameters is 1.781 g/cm³. researchgate.net

Coordination Environment of Magnesium and Silicon in the Crystal Lattice

The crystal structure of this compound hexahydrate is ionic, composed of complex cations and anions.

The magnesium ion exists as a hexaaquamagnesium(II) cation, [Mg(H₂O)₆]²⁺ . researchgate.netnih.gov In this complex, the magnesium ion is centrally located and is octahedrally coordinated to six water molecules. researchgate.netnih.gov This means the oxygen atoms of the six water molecules are positioned at the vertices of an octahedron around the magnesium ion. This octahedral coordination is a common feature for magnesium ions in hydrated salts. nih.gov

The silicon is part of the hexafluorosilicate anion, [SiF₆]²⁻ . researchgate.net Within this anion, the silicon atom is at the center of an octahedron, bonded to six fluorine atoms. The Si-F bonds are highly ionic in nature.

X-ray Diffraction (XRD) Analysis for Structural Characterization

X-ray diffraction is the primary experimental technique used to determine the crystal structure of materials like this compound. Both powder and single-crystal XRD methods provide crucial information.

Powder X-ray Diffraction (PXRD) for Phase Identification and Purity

Powder X-ray diffraction is a powerful tool for identifying the crystalline phases present in a sample and assessing its purity. The PXRD pattern is a fingerprint of a crystalline material, with diffraction peaks at specific angles (2θ) that are characteristic of its crystal lattice.

Single-Crystal X-ray Diffraction for Precise Atomic Positioning

For a complete and precise determination of the crystal structure, single-crystal X-ray diffraction is the definitive method. This technique involves directing an X-ray beam onto a single, well-formed crystal and measuring the diffraction pattern. The resulting data allows for the determination of the unit cell dimensions, space group, and the exact positions of all atoms within the unit cell.

The refinement of the crystal structure of this compound hexahydrate to the monoclinic P2₁/c space group with the unit cell parameters listed above was achieved through single-crystal X-ray diffraction analysis. researchgate.net This level of detail provides the bond lengths and angles within the [Mg(H₂O)₆]²⁺ and [SiF₆]²⁻ ions, as well as the arrangement of these ions relative to each other in the crystal lattice.

Influence of Impurities on Crystal Structure

The study of impurities within a crystal lattice provides a powerful tool for probing the local structure and symmetry. In the case of this compound, transition metal ions, particularly Manganese(II) (Mn²⁺), are often used as dopants in Electron Paramagnetic Resonance (EPR) spectroscopy studies. researchgate.netresearchgate.net EPR is highly sensitive to the local environment of the paramagnetic impurity ion. researchgate.net

When a Mn²⁺ ion is doped into a diamagnetic host crystal like MgSiF₆·6H₂O, it typically substitutes the Mg²⁺ ion, placing the Mn²⁺ within the [Mg(H₂O)₆]²⁺ complex. The resulting EPR spectrum is highly sensitive to the symmetry of this site. researchgate.netresearchgate.net Any distortions from perfect octahedral or tetrahedral symmetry are reflected in the fine structure of the spectrum. ias.ac.in

Research on related fluorosilicate hexahydrates has shown that such impurity studies can:

Determine Site Occupancy: Confirm whether the impurity ion substitutes a lattice position (e.g., Mg²⁺) or resides in an interstitial position. ias.ac.in

Reveal Local Symmetry: The parameters derived from EPR spectra allow for a precise characterization of the crystal field symmetry at the impurity site.

Detect Subtle Structural Changes: Impurity ions act as sensitive probes for detecting subtle structural phase transitions that may not be easily observable with other methods. researchgate.net

For example, EPR studies of Mn²⁺-doped MgSiF₆·6H₂O have been instrumental in revealing temperature-dependent phase transitions, as the symmetry of the Mn²⁺ spectrum changes with the crystallographic phase. researchgate.net

Disorder Phenomena in Crystalline Structures

Crystalline solids are not perfectly ordered, and this compound hexahydrate exhibits notable disorder phenomena. One of the most significant is a structural phase transition to an incommensurately modulated state. researchgate.net This type of disorder involves a periodic distortion of the crystal lattice where the periodicity is not a simple multiple of the underlying lattice's unit cell.

A group-theoretical study combined with EPR analysis of Mn²⁺-doped MgSiF₆·6H₂O crystals identified a second-order structural phase transition at approximately 370 K (97 °C). researchgate.net Above this temperature, the crystal enters an incommensurately modulated state. The order parameter for this transition, which describes the degree of distortion, is believed to be related to the angle of the [Mg(H₂O)₆]²⁺ complex cations. researchgate.net

This suggests a degree of orientational disorder, where the [Mg(H₂O)₆] octahedra, which are distinct units in the crystal structure, can tilt or rotate slightly, leading to a loss of perfect, long-range translational symmetry. Such disordered packing can limit the precision with which certain molecular dimensions are determined. researchgate.net This phenomenon of orientational disorder of [Mg(H₂O)₆] octahedra has also been observed in other complex magnesium hydrates. researchgate.net

Hydration State and its Impact on Crystal Structure

The presence of water of crystallization is fundamental to the structure of this compound as it is commonly isolated and studied. The hexahydrate, with the formula [Mg(H₂O)₆][SiF₆], is the most stable and well-characterized form. nih.gov

The impact of this hydration is profound and defines the entire crystal architecture:

Formation of Complex Cations: The water molecules are not randomly distributed within the lattice. Instead, six water molecules coordinate directly with the Mg²⁺ ion to form a stable, discrete hexaaquamagnesium(II) cation, [Mg(H₂O)₆]²⁺. researchgate.net This coordination complex is a primary building block of the crystal.

Extensive Hydrogen Bonding: The crystal structure is held together significantly by a three-dimensional network of hydrogen bonds. These bonds form between the hydrogen atoms of the coordinated water molecules and the fluorine atoms of the [SiF₆]²⁻ anions. researchgate.net This network dictates the spatial arrangement and orientation of the ionic complexes relative to one another.

Structural Stability: The hydration process leads to a drastic change from the anhydrous salt, resulting in a new, stable crystal structure with a significant volume expansion. tue.nl The stability of the hexahydrate's monoclinic lattice is a direct consequence of the energetic favorability of the Mg²⁺-water coordination and the extensive hydrogen bonding network.

Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a powerful tool for probing the local chemical environment of specific nuclei within magnesium hexafluorosilicate (B96646). By analyzing the NMR spectra of ¹⁹F, ²⁹Si, and ¹H, detailed information about the hexafluorosilicate anion, the central silicon atom, and the associated water molecules can be obtained.

Fluorine-19 NMR is particularly well-suited for studying the hexafluorosilicate anion (SiF₆²⁻) due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus. researchgate.net In aqueous solutions, the SiF₆²⁻ anion exhibits a characteristic ¹⁹F NMR signal. Research has identified a peak at a chemical shift of approximately -130.5 ppm, which is attributed to the SiF₆²⁻ anion. researchgate.net

Further studies have revealed that under certain conditions, particularly in aqueous environments, the hexafluorosilicate anion can undergo hydrolysis. This process can lead to the formation of intermediate species. One such intermediate, identified as SiF₅(H₂O)⁻, has been detected with a ¹⁹F NMR chemical shift of -129.5 ppm. researchgate.net The presence and concentration of these species are influenced by factors such as pH. nih.gov

The chemical shift of the hexafluorosilicate anion can also be influenced by the solvent. For instance, in a non-aqueous solvent like dimethyl sulfoxide-d₆, the ¹⁹F NMR signal for the free SiF₆²⁻ anion has been observed at -63.47 ppm, highlighting the significant effect of the chemical environment on the measured chemical shift. acs.org

| Species | ¹⁹F Chemical Shift (ppm) | Solvent/Conditions | Reference |

|---|---|---|---|

| SiF₆²⁻ | -130.5 | Aqueous | researchgate.net |

| SiF₅(H₂O)⁻ | -129.5 | Aqueous, Hydrolysis Intermediate | researchgate.net |

| SiF₆²⁻ | -63.47 | DMSO-d₆ | acs.org |

Silicon-29 NMR spectroscopy provides direct insight into the silicon-oxygen framework of silicate (B1173343) compounds. While a specific ²⁹Si chemical shift for magnesium hexafluorosilicate is not extensively documented in readily available literature, the chemical shift is highly sensitive to the coordination and connectivity of the silicon atom. In silicate minerals, the ²⁹Si chemical shift is categorized based on the number of bridging oxygen atoms surrounding the silicon tetrahedron, denoted as Qⁿ species (where n is the number of bridging oxygens).

Studies on various magnesium silicate minerals have shown a range of chemical shifts:

Q⁰ (isolated SiO₄ tetrahedra), as in forsterite (Mg₂SiO₄), shows a chemical shift around -62.2 ppm. columbia.edu

Q¹ structures are observed in the range of -70 to -80 ppm.

Q² species, as in enstatite (MgSiO₃), have been identified at approximately -85.1 ppm. columbia.edu

Q³ structures in serpentine (B99607) minerals exhibit a peak around -96.8 ppm. columbia.edu

Q⁴ (fully cross-linked silica (B1680970), SiO₂) is found near -106.9 ppm. columbia.edu

Given that the silicon in the hexafluorosilicate anion is directly bonded to six fluorine atoms and no oxygen atoms, its chemical environment is significantly different from that in silicate minerals. The electronegativity of the attached atoms strongly influences the ²⁹Si chemical shift. Therefore, the chemical shift of MgSiF₆ would be expected to be in a distinct region from the Qⁿ silicate structures, and further experimental studies are needed for its precise determination.

| Silicate Structure Type (Qⁿ) | Example Magnesium Silicate Mineral | Approximate ²⁹Si Chemical Shift (ppm) | Reference |

|---|---|---|---|

| Q⁰ | Forsterite (Mg₂SiO₄) | -62.2 | columbia.edu |

| Q² | Enstatite (MgSiO₃) | -85.1 | columbia.edu |

| Q³ | Serpentine | -96.8 | columbia.edu |

| Q⁴ | Silica (SiO₂) | -106.9 | columbia.edu |

Proton (¹H) NMR spectroscopy is a valuable technique for studying the structure and dynamics of water molecules of hydration in solid-state materials like this compound hexahydrate (MgSiF₆·6H₂O). The chemical shift of water protons in hydrated salts is sensitive to their local environment, including the nature of the cation and anion, and the extent of hydrogen bonding.

While specific ¹H NMR data for MgSiF₆·6H₂O is limited, studies on other hydrated magnesium salts provide a basis for understanding the expected spectral features. For instance, the ¹H NMR spectrum of magnesium bromide hexahydrate (MgBr₂·6H₂O) shows a water proton resonance at +4.1 ppm. nih.gov In epsomite (magnesium sulfate (B86663) heptahydrate, MgSO₄·7H₂O), the bound water protons have a chemical shift of +5.0 ppm. nih.gov

The observed downfield shift of water protons in hydrated salts compared to bulk water is attributed to the polarization of the water molecules by the cation. The magnesium ion (Mg²⁺) has a high charge density and strongly interacts with the lone pairs of the oxygen atoms in the water molecules. This interaction withdraws electron density from the hydrogen atoms, leading to their deshielding and a shift to a higher frequency (downfield) in the NMR spectrum. The specific chemical shift in MgSiF₆·6H₂O would be influenced by the combined effects of the Mg²⁺ cation and the SiF₆²⁻ anion on the hydrogen bonding network of the crystalline water molecules.

| Hydrated Magnesium Salt | ¹H Chemical Shift of Water (ppm) | Reference |

|---|---|---|

| Magnesium Bromide Hexahydrate (MgBr₂·6H₂O) | +4.1 | nih.gov |

| Magnesium Sulfate Heptahydrate (MgSO₄·7H₂O) | +5.0 | nih.gov |

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, probes the vibrational modes of molecules. For this compound, these methods are instrumental in characterizing the SiF₆²⁻ anion and its interactions within the crystal lattice.

The hexafluorosilicate anion, assuming an ideal octahedral (Oₕ) symmetry, has specific vibrational modes that are active in the infrared spectrum. spectroscopyonline.com The primary IR-active modes are the asymmetric stretching vibration (ν₃) and the bending vibration (ν₄). spectroscopyonline.com

In the solid state, the symmetry of the anion can be lowered due to crystal field effects, which can lead to the splitting of degenerate modes and the appearance of modes that are typically IR-inactive. biointerfaceresearch.com For hexafluorosilicate compounds, a strong absorption band, characteristic of the ν₃ mode, is typically observed in the range of 710-740 cm⁻¹. spectroscopyonline.com The ν₄ bending mode is generally found at a lower frequency, often around 480 cm⁻¹. spectroscopyonline.com The presence of these characteristic bands in the FTIR spectrum confirms the presence of the hexafluorosilicate anion.

| Vibrational Mode | Symmetry (Oₕ) | Approximate Wavenumber (cm⁻¹) | Activity | Description |

|---|---|---|---|---|

| ν₃ | F₁ᵤ | ~741 | IR Active | Asymmetric Si-F Stretch |

| ν₄ | F₁ᵤ | ~483 | IR Active | F-Si-F Bend |

Raman spectroscopy provides complementary information to FTIR, as different selection rules apply. For a molecule with octahedral symmetry like the free SiF₆²⁻ anion, the Raman active modes are the symmetric stretching vibration (ν₁), the asymmetric stretching vibration (ν₂), and the bending vibration (ν₅). spectroscopyonline.com

The symmetric Si-F stretching mode (ν₁) is typically observed as a strong, sharp peak in the Raman spectrum, often around 650-670 cm⁻¹. spectroscopyonline.combiointerfaceresearch.com The ν₂ and ν₅ modes appear at lower frequencies. As with FTIR, in the crystalline state, distortions of the SiF₆²⁻ octahedra can lead to shifts in these frequencies and the activation of otherwise silent modes. The combination of FTIR and Raman data provides a comprehensive picture of the vibrational characteristics of the hexafluorosilicate anion in the solid state.

| Vibrational Mode | Symmetry (Oₕ) | Approximate Wavenumber (cm⁻¹) | Activity | Description |

|---|---|---|---|---|

| ν₁ | A₁ₖ | ~663 | Raman Active | Symmetric Si-F Stretch |

| ν₂ | Eₖ | ~477 | Raman Active | Asymmetric Si-F Stretch |

| ν₅ | F₂ₖ | ~408 | Raman Active | F-Si-F Bend |

Electron Microscopy and Imaging Techniques

Electron microscopy offers unparalleled resolution for visualizing the fine details of materials at the micro and nanoscale.

For instance, studies on sodium hexafluorosilicate (Na₂SiF₆) microrods have utilized TEM to reveal their distinct morphologies. nih.gov High-resolution TEM (HR-TEM) has been instrumental in identifying the formation of cluster-like structures and detailing the nanoparticle-mediated crystal growth of these microrods. nih.gov Such analyses demonstrate the capability of TEM to elucidate complex formation mechanisms, showing how primary quantum dots can aggregate and fuse to drive the rapid crystal growth of hexafluorosilicate structures with varied morphologies, including flower-like, block-like, and hexagonal shapes. nih.gov

Bright-field TEM imaging, combined with elemental mapping, can confirm the distribution of constituent elements within the microstructure. For sodium hexafluorosilicate, TEM coupled with energy-dispersive X-ray spectroscopy (STEM-EDS) has been used to map the distribution of silicon, sodium, and fluorine, confirming the composition of the microrods. nih.gov It is reasonable to infer that TEM analysis of this compound would yield similarly detailed information regarding its crystal morphology, growth patterns, and elemental distribution.

Table 1: TEM-Observed Morphologies in a Related Hexafluorosilicate Compound

| Morphology | Formation Condition | Analytical Technique | Reference |

| Flower-like structures | Low HF concentration | Fluorescence Microscopy, TEM | nih.gov |

| Block-shaped structures | Intermediate HF concentration | Fluorescence Microscopy, TEM | nih.gov |

| Hexagonal microrods | High HF concentration | TEM, PXRD | nih.gov |

| Cluster-like structures | - | HR-TEM | nih.gov |

Scanning Transmission X-ray Microscopy (STXM) is a synchrotron-based technique that combines high-resolution imaging with X-ray absorption spectroscopy. This allows for the detailed chemical speciation of elements within a sample on a nanometer scale. nih.gov STXM is particularly well-suited for studying the distribution of chemical species, including organic macromolecules, metals, and mineral phases. nih.gov

While direct STXM studies on this compound were not identified in the surveyed literature, the technique has been successfully applied to other magnesium-containing compounds, demonstrating its potential for the chemical speciation of magnesium. For example, STXM has been used to investigate the formation of hydrated magnesium carbonate phases, distinguishing between different chemical states of magnesium at the Mg K-edge. rsc.org This indicates that STXM could be a powerful tool for probing the local chemical environment of magnesium in this compound.

Furthermore, STXM is capable of chemical mapping for both fluorine and silicon. Fluorine K-edge µ-X-ray absorption near-edge structure (µ-XANES) spectroscopy, a related technique, has been used to map the distribution of organofluorine compounds in various samples. rsc.org Given that STXM can operate in the soft X-ray range, it is suitable for probing the absorption edges of both silicon and fluorine, making it a promising technique for mapping the chemical speciation and morphological development of this compound. The combination of STXM with angle-scan tomography could even provide three-dimensional chemical mapping. nih.gov

Table 2: Potential Applications of STXM for this compound Analysis

| Analytical Goal | Relevant Element Edge | Potential Insights |

| Magnesium Speciation | Mg K-edge | Local coordination and oxidation state of magnesium. |

| Fluorine Distribution | F K-edge | Mapping of fluorine-rich and fluorine-deficient regions. |

| Silicon Environment | Si L-edge | Chemical environment of the silicon atoms in the hexafluorosilicate anion. |

| Morphological Development | Combined elemental mapping | Correlation of chemical composition with morphological features. |

Chemical Reactivity, Mechanisms, and Transformations

Hydrolysis Pathways and Dissociation Dynamics in Aqueous Environments

The behavior of magnesium hexafluorosilicate (B96646) in aqueous solutions is characterized by a multi-step process involving initial dissociation followed by the hydrolysis of the resulting anion. This process is significantly influenced by factors such as pH and concentration.

When dissolved in water, magnesium hexafluorosilicate (MgSiF₆) readily dissociates. nih.govlaboratorynotes.com This initial step yields a magnesium cation (Mg²⁺) and a hexafluorosilicate anion (SiF₆²⁻), as depicted in the following equilibrium reaction:

MgSiF₆ (s) ⇌ Mg²⁺ (aq) + SiF₆²⁻ (aq)

In aqueous solutions, the magnesium cation typically exists as a hydrated complex, most commonly the hexaaquamagnesium ion, [Mg(H₂O)₆]²⁺. researchgate.net The anhydrous and hydrated forms of this compound are considered chemically and toxicologically indistinguishable when in an aqueous solution due to this rapid dissociation and hydration. industrialchemicals.gov.au

The hexafluorosilicate anion (SiF₆²⁻) undergoes further reaction with water in a process known as hydrolysis. This reaction is highly dependent on the pH of the solution. industrialchemicals.gov.au The hydrolysis of the SiF₆²⁻ anion ultimately produces fluoride (B91410) ions (F⁻), protons (H⁺), and amorphous, hydrated silica (B1680970) (SiO₂).

SiF₆²⁻ (aq) + 2H₂O (l) ⇌ 6F⁻ (aq) + SiO₂ (s) + 4H⁺ (aq)

This equilibrium is driven to the right in dilute solutions and at neutral or alkaline pH. In solutions with a pH typical of drinking water (6.5–8.5), the hydrolysis is considered to be essentially complete. industrialchemicals.gov.au The resulting solution contains free fluoride ions, with the toxicity of the solution being primarily driven by these ions, as both the magnesium cation and hydrated silica are considered to have low toxicity. industrialchemicals.gov.au

The mechanism of hexafluorosilicate hydrolysis has been a subject of scientific investigation to determine the presence and nature of any intermediate species. The use of ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy has been a key technique in these studies.

Research using ¹⁹F NMR has shown that under conditions of excess fluoride over a pH range of 3.5 to 5, and at concentrations relevant to drinking water (approximately 10⁻⁵ M), no hydrolysis intermediates are observable. However, under more acidic conditions (below pH 3.5), a single intermediate species has been detected. This intermediate is assigned as the pentafluorosilicate anion (SiF₅⁻) or its hydrated form.

| pH Range | Concentration Level | Observed Intermediates | Reference |

|---|---|---|---|

| 3.5 - 5.0 | ~10⁻⁵ M | None observable | nih.govmdpi.com |

| < 3.5 | Not specified | SiF₅⁻ or its hydrate (B1144303) | nih.govmdpi.com |

Acid-Base Interactions and Solution Chemistry

Aqueous solutions of this compound are acidic. atamanchemicals.com A 1% aqueous solution of its hexahydrate form exhibits a pH of approximately 3.1. biointerfaceresearch.com The compound reacts with both acids and bases. nih.govnoaa.gov When reacting with an alkali (a base), it forms the corresponding fluoride salt and silicon dioxide. atamanchemicals.com An example of this reaction with sodium hydroxide (B78521) is:

MgSiF₆ (aq) + 4NaOH (aq) → MgF₂ (s) + 4NaF (aq) + SiO₂ (s) + 2H₂O (l)

This reactivity is a consequence of the hydrolysis of the hexafluorosilicate anion, which, as noted previously, produces H⁺ ions, thereby lowering the pH of the solution.

Complexation Reactions and Coordination Chemistry

The solution chemistry of this compound also involves the coordination chemistry of its constituent ions.

Magnesium Cation (Mg²⁺): As a hard acid, the Mg²⁺ ion preferentially binds with hard oxygen-containing ligands. mdpi.com In aqueous solution, it readily forms the stable hexaaquamagnesium(II) complex, [Mg(H₂O)₆]²⁺, where the magnesium ion is octahedrally coordinated to six water molecules. researchgate.net The coordination number of magnesium is firmly established as 6 in most environments. nih.goviucr.org

Hexafluorosilicate Anion (SiF₆²⁻): The SiF₆²⁻ anion can participate in complexation reactions, acting as a guest species within supramolecular structures. It has been shown to be encapsulated within coordination cages, often referred to as "nanojars". nih.govacs.org In these structures, the octahedral SiF₆²⁻ anion is held within a cavity formed by metal centers (like Cu²⁺) and organic ligands, bound through charge-assisted hydrogen bonds. acs.org The anion can act as a template for the formation of these complex cage structures. nih.govrsc.org

Thermal Decomposition Pathways and Products

This compound, particularly in its hydrated form (MgSiF₆·6H₂O), decomposes upon heating. The decomposition is reported to begin at approximately 120°C. nih.govnoaa.govchemicalbook.comechemi.com The thermal decomposition process involves the loss of water of crystallization and the breakdown of the hexafluorosilicate anion.

Heating the compound may produce corrosive and toxic fumes. echemi.com The primary gaseous decomposition products are expected to be silicon tetrafluoride (SiF₄) and, in the presence of moisture (including the water of hydration), hydrogen fluoride (HF). nih.govnoaa.gov

Dehydration: MgSiF₆·6H₂O (s) → MgSiF₆ (s) + 6H₂O (g)

Decomposition: MgSiF₆ (s) → MgF₂ (s) + SiF₄ (g)

The presence of water vapor can lead to the formation of hydrogen fluoride:

SiF₄ (g) + 2H₂O (g) ⇌ SiO₂ (s) + 4HF (g)

| Parameter | Value / Description | Reference |

|---|---|---|

| Decomposition Temperature | ~120 °C | nih.govnoaa.govechemi.com |

| Primary Gaseous Products | Silicon Tetrafluoride (SiF₄), Water (H₂O) | |

| Secondary/Reactive Products | Hydrogen Fluoride (HF) | nih.govnoaa.gov |

| Solid Residue | Magnesium Fluoride (MgF₂) | - |

Applications in Advanced Materials and Industrial Chemistry

Role in Cement and Concrete Systems

Magnesium hexafluorosilicate (B96646) plays a crucial role as an additive in concrete and cement mortars for hardening and waterproofing purposes atamanchemicals.com. It is also utilized for surface treatments on silica-based building materials atamanchemicals.com. The compound is recognized for its capacity to improve the hardness and strength of concrete, making it an excellent hardening and waterproofing material atamanchemicals.comatamanchemicals.com.

Chemical Mechanisms of Concrete Hardening and Strengthening

The primary function of magnesium hexafluorosilicate in concrete is as a surface hardening agent df-chemicals.com. When applied, it initiates a chemical reaction with the calcium ions present in the concrete matrix df-chemicals.com. This reaction is fundamental to the hardening and strengthening mechanisms observed in treated concrete.

The application of this compound to a concrete surface leads to a chemical reaction that results in the formation of robust calcium silicate (B1173343) crystalline structures df-chemicals.com. This process significantly increases the surface hardness and abrasion resistance of the concrete, which in turn extends the lifespan of the floor df-chemicals.com. The formation of these crystalline structures is a key factor in the compound's ability to strengthen concrete surfaces df-chemicals.com. The generated calcium silicate hydrate (B1144303) (CSH) gel gradually crystallizes, creating a dense network of calcium silicate crystals on the concrete surface that act as a reinforcement df-chemicals.com.

This compound reacts chemically with the free lime (calcium hydroxide) and calcium salts present in hardened concrete altaichemetal.com. This interaction produces a denser and more durable surface altaichemetal.com. The magnesium ions (Mg²⁺) from the this compound react with calcium hydroxide (B78521) (Ca(OH)₂) in the concrete to form magnesium hydroxide (Mg(OH)₂) and calcium fluorosilicate (CaSiF₆) df-chemicals.com. Both of these products are insoluble and contribute to the waterproofing properties of the material by filling in pores and creating a water-resistant layer df-chemicals.com. This chemical bonding with the free lime in concrete results in a denser, more durable, and chemically resistant floor surface arcat.com.

| Property Enhanced | Mechanism of Action | Resulting Benefit |

| Chemical Resistance | Mitigates the adverse effects of acids, alkalis, and corrosive chemicals. atamanchemicals.comdf-chemicals.com | Fortifies the floor's resilience to chemical exposure. df-chemicals.com |

| Durability | Creates a stable and enduring barrier against water penetration through chemical reactions. df-chemicals.com | Provides long-lasting protection against water damage. df-chemicals.com |

| Weather Resistance | Provides weather-proof and anti-corrosion properties. atamanchemicals.comatamanchemicals.com | Enhances the service life and appearance of buildings. atamanchemicals.comatamanchemicals.com |

Mechanisms of Porosity Reduction and Dust Mitigation in Concrete

A notable benefit of using this compound is its ability to reduce dust formation on concrete surfaces df-chemicals.com. It effectively fills the micro-pores and capillaries within the concrete, which minimizes the release of dust particles df-chemicals.com. This sealing of pores not only leads to a cleaner surface but also simplifies maintenance df-chemicals.com. By penetrating the surface and reacting with moisture and other chemicals, it forms a dense, silica-based layer that seals these pores and micro-cracks, creating an effective barrier df-chemicals.com. This densification process is particularly effective on porous and readily absorptive concrete floors arcat.com.

Contributions to Ceramic Material Science

This compound (MgSiF₆) is a significant compound in the ceramics industry, valued for its ability to enhance the properties and performance of ceramic products. fssf-chemicals.com Its contributions range from improving the structural integrity of ceramic bodies to refining their aesthetic qualities. The compound's high melting point and stability make it a valuable ingredient in various stages of ceramic manufacturing. fssf-chemicals.comdf-chemicals.com

Application as a Fluxing Agent in Ceramic Production

In ceramic production, this compound serves as an effective fluxing agent. df-chemicals.com Fluxing agents are crucial additives that lower the melting or vitrification temperature of the ceramic body. df-chemicals.com By reducing the temperature required for firing, this compound helps to decrease energy consumption and production costs, aligning with more sustainable manufacturing practices. fssf-chemicals.com

The compound facilitates the vitrification process, where the clay components fuse and form a glassy, non-porous structure. df-chemicals.com This action not only strengthens the final product but also helps in controlling shrinkage during firing, ensuring that ceramic pieces maintain their intended dimensions and shapes. fssf-chemicals.com This precise control is particularly important in the manufacturing of components that require high consistency, such as electrical insulators. fssf-chemicals.com

Role in Glaze Formulation and Aesthetic Modification

This compound is a key ingredient in the formulation of ceramic glazes—the protective, often decorative, coatings applied to ceramic surfaces. df-chemicals.com Its inclusion in glaze recipes contributes to several critical performance and aesthetic characteristics.

One of its primary roles is to reduce the melting point of the glaze, which is essential for achieving the desired smooth texture and appearance. fssf-chemicals.com It also promotes better adhesion between the glaze and the ceramic body, preventing defects like flaking or chipping. fssf-chemicals.com Furthermore, glazes containing this compound exhibit increased resistance to chemical corrosion and improved thermal stability. fssf-chemicals.com

From an aesthetic standpoint, this compound can significantly modify the appearance of glazes. It contributes to a glossy finish and can enhance or alter the color of the glaze, allowing for a wide spectrum of decorative options. df-chemicals.com This is particularly valuable in the production of decorative ceramics and tiles where vibrant hues are desired. df-chemicals.com

| Property Enhanced by MgSiF₆ | Effect on Ceramic Glaze |

| Melting Point | Lowers the melting temperature for easier application and energy savings. fssf-chemicals.com |

| Adhesion | Improves the bond between the glaze and the ceramic surface. fssf-chemicals.com |

| Durability | Increases resistance to wear and chemical damage. df-chemicals.com |

| Aesthetics | Enhances glossiness and can modify glaze color for decorative effects. df-chemicals.com |

Function as a Refractory Binder in High-Temperature Ceramics

Refractory materials are designed to withstand extremely high temperatures without degrading, making them essential for industrial applications. This compound is utilized as a refractory binder, helping to create highly heat-resistant ceramic components. df-chemicals.com Its high melting point contributes to the thermal stability of these materials. df-chemicals.com

In this capacity, it is used in the production of items such as kiln furniture, crucibles, and furnace linings. df-chemicals.com The compound helps to bind the refractory particles together, ensuring the structural integrity of the ceramic piece even at elevated temperatures. df-chemicals.com This function is critical for the longevity and reliability of equipment used in high-temperature industrial processes.

Development of Ceramic Insulators and Structural Ceramics

The unique properties of this compound contribute to the manufacturing of advanced ceramics for specialized applications, including electrical insulators and structural components.

Ceramic Insulators : In the electrical industry, ceramic insulators are vital for transmission and distribution systems. This compound is used in their manufacture to achieve excellent electrical insulation properties, high thermal stability, and resistance to environmental factors. df-chemicals.com Ceramics containing this compound provide reliable insulation, ensuring the safety and efficiency of electrical systems. df-chemicals.com

Structural Ceramics : These ceramics are engineered for superior mechanical strength, toughness, and wear resistance. The addition of this compound to the ceramic mix enhances the structural integrity of the final product. fssf-chemicals.com During the firing process, it facilitates chemical reactions that create a reinforcing network of silicate crystals within the ceramic structure, making the material more durable and less prone to fractures. fssf-chemicals.com These high-strength ceramics are used in demanding applications such as cutting tools, bearings, and industrial machinery components. df-chemicals.com

Controlled Pore Size in Ceramic Filter Fabrication

This compound is employed in the fabrication of porous ceramic filters with controlled pore sizes. df-chemicals.com These filters are used in a variety of industrial processes, including wastewater treatment and metal casting, to efficiently remove contaminants from liquids and gases. df-chemicals.com While the precise mechanism by which this compound controls pore structure is not extensively detailed in publicly available research, its role as a fluxing agent and its chemical reactivity during sintering are understood to influence the final microstructure and porosity of the ceramic body. The ability to control pore size is critical for the filtration efficiency and performance of these components. sf-foundry.com

Material Surface Modification and Protective Coatings

This compound is widely used for material surface modification, particularly as a hardener, densifier, and waterproofing agent for mineral-based substrates like concrete, mortar, and stone. atamanchemicals.comdf-chemicals.comeuclidchemical.com It is also a component in protective coatings and is used for the surface treatment of ceramic floors. atamanchemicals.comdf-chemicals.com

When applied to a porous substrate, typically as an aqueous solution, it penetrates the surface and initiates a chemical reaction with alkaline materials present, such as calcium hydroxide (Ca(OH)₂), a byproduct of cement hydration. df-chemicals.comdf-chemicals.comfssf-chemicals.com This reaction forms a dense, insoluble layer of compounds like calcium fluorosilicate (CaSiF₆) and magnesium hydroxide (Mg(OH)₂). df-chemicals.comfssf-chemicals.com

Chemical Reaction in Concrete Surface Treatment: MgSiF₆ + Ca(OH)₂ → CaSiF₆ + Mg(OH)₂ df-chemicals.comfssf-chemicals.com

This process yields several key benefits:

Surface Hardening and Densification : The newly formed crystalline structures fill the pores and micro-cracks in the substrate. df-chemicals.comfssf-chemicals.com This significantly increases the surface hardness, density, and resistance to abrasion and wear. df-chemicals.comeuclidchemical.com It is particularly effective for strengthening weak or dusting concrete surfaces. euclidchemical.com

Waterproofing : By sealing surface porosity, the treatment creates a barrier that is highly resistant to water penetration. df-chemicals.comfssf-chemicals.com The fluorine atoms in the compound also contribute to the formation of a hydrophobic (water-repellent) surface, further enhancing its waterproofing capability. df-chemicals.comfssf-chemicals.com

Chemical Resistance : The densified surface shows improved resistance to damage from acids, alkalis, and other corrosive chemicals. df-chemicals.com

Dust Mitigation : On concrete floors, the hardening effect binds the surface particles, effectively preventing the formation and release of dust. df-chemicals.com

Aesthetic Enhancement : The treatment can impart a sheen or glossy finish to floors, improving their visual appeal. atamanchemicals.comdf-chemicals.com

Due to these properties, this compound is a key active ingredient in many commercial concrete densifiers, hardeners, and waterproofing products used in industrial flooring, commercial buildings, and infrastructure projects. atamanchemicals.comguidechem.comddfluor.com

| Application | Substrate | Primary Function | Mechanism |

| Concrete Hardening | Concrete, Cement Mortar | Increases surface density, hardness, and wear resistance. df-chemicals.comeuclidchemical.com | Reacts with calcium hydroxide to form insoluble crystals that fill pores. df-chemicals.comfssf-chemicals.com |

| Waterproofing | Concrete, Masonry, Brick | Prevents water ingress and damage. df-chemicals.com | Seals surface pores and creates a hydrophobic layer. df-chemicals.comfssf-chemicals.com |

| Floor Polishing | Ceramic and Stone Floors | Acts as a polishing and shining agent. atamanchemicals.comddfluor.com | Surface reaction and hardening contribute to a polished finish. |

| Protective Coatings | Various Equipment/Surfaces | Forms a protective layer against corrosion and water damage. df-chemicals.com | Acts as a binder and forms a durable, resistant film. atamanchemicals.com |

Mechanism of Waterproofing for Porous Materials (e.g., Wood, Brick)

This compound is an effective waterproofing agent for porous materials such as wood and brick due to its ability to penetrate, seal, and create a water-repellent surface. When applied to these materials, it permeates the surface and initiates chemical reactions with the substrate and ambient moisture. df-chemicals.com This process results in the formation of a dense, silica-based layer that physically blocks the pores and micro-cracks within the material, creating a barrier against water ingress. df-chemicals.com

In materials like concrete and masonry, the magnesium ions (Mg²⁺) from the dissolved this compound react with calcium hydroxide (Ca(OH)₂), a common component of these materials. This reaction produces insoluble compounds, magnesium hydroxide (Mg(OH)₂) and calcium fluorosilicate (CaSiF₆), which further contribute to the waterproofing by filling voids and reducing the porosity of the substrate. df-chemicals.com This chemical transformation enhances the material's resistance to water penetration. df-chemicals.com

For wood, this compound provides a protective layer that helps to prevent water damage and decay. df-chemicals.com This treatment is particularly beneficial for outdoor wooden structures and furniture that are exposed to the elements. df-chemicals.com

Formation of Hydrophobic Coatings on Surfaces

The formation of a hydrophobic (water-repellent) coating is a key aspect of the waterproofing mechanism of this compound. The hexafluorosilicate anion (SiF₆²⁻) contains fluorine atoms, which have a low surface energy. df-chemicals.com This property is crucial for repelling water molecules. When a solution of this compound is applied to a surface, the fluorine atoms orient themselves to create a hydrophobic layer. df-chemicals.com This coating effectively prevents water from adhering to and penetrating the material, causing it to bead up and run off. df-chemicals.com

Application in Metal Finishing and Surface Treatment

In the realm of metal finishing and surface treatment, this compound serves multiple functions. It is used as an additive in various metal finishing processes and can act as a flatting agent for mild steel. df-chemicals.comatamanchemicals.com Its anti-corrosion and weather-proofing properties contribute to the enhanced durability and appearance of treated metal surfaces. df-chemicals.com

Role in Textile Treatment for Durability (e.g., Mothproofing Chemistry)

This compound is employed in the textile industry, primarily for mothproofing wool and other animal fibers. df-chemicals.comatamanchemicals.com The mechanism of action is not as a direct insecticide that kills moths or their larvae. atamanchemicals.com Instead, it acts as a repellent by altering the taste of the wool fibers, making them unappetizing to the larvae. atamanchemicals.com This prevents the larvae from feeding on the textile, thereby protecting it from damage and ensuring its durability. atamanchemicals.com This treatment is valued for its stability and is not adversely affected by sunlight. atamanchemicals.com

Chemical Precursor and Intermediate in Synthesis

This compound serves as a chemical precursor and intermediate in various synthetic processes. df-chemicals.comatamanchemicals.comnih.gov It can be a source of magnesium, fluoride (B91410), and silicate ions for the creation of other chemical compounds. df-chemicals.com For instance, it can be produced by reacting magnesium compounds with hydrofluoric acid in the presence of silicon dioxide. atamanchemicals.com

While detailed, specific examples of its use as a primary reactant in complex organic syntheses are not widely documented, its role as an intermediate is noted in the chemical industry. df-chemicals.com It can also function as a catalyst in certain chemical reactions. df-chemicals.com

Applications in Polymer and Plastic Product Manufacturing

In the manufacturing of polymers and plastics, this compound finds application as an additive and filler. atamanchemicals.comatamanchemicals.com Its incorporation into polymer matrices can enhance certain properties of the final product. For example, it can contribute to improved flame resistance in resin products. atamanchemicals.comfengyuangroup.com While other magnesium compounds like magnesium hydroxide are more commonly cited as flame retardants, the principle of releasing water upon thermal decomposition to cool and dilute flammable gases can be a shared characteristic.

The use of this compound as a filler can also affect the mechanical properties of the plastic, such as thermal conductivity. atamanchemicals.com

Below is a table summarizing the applications of this compound in advanced materials and industrial chemistry.

| Application Area | Specific Use | Mechanism/Function |

| Waterproofing | Treatment for wood, brick, concrete | Penetrates and seals pores with a dense, silica-based layer; reacts with substrate to form insoluble compounds. df-chemicals.com |

| Surface Coatings | Formation of hydrophobic surfaces | Fluorine atoms provide low surface energy, repelling water molecules. df-chemicals.com |

| Metal Finishing | Additive and flatting agent for steel | Enhances anti-corrosion properties and durability of metal surfaces. df-chemicals.comatamanchemicals.com |

| Textile Treatment | Mothproofing of wool | Makes wool fibers unappetizing to larvae, preventing them from feeding. atamanchemicals.com |

| Chemical Synthesis | Precursor and intermediate | Source of magnesium, fluoride, and silicate ions for producing other compounds. df-chemicals.comatamanchemicals.comnih.gov |

| Polymer Manufacturing | Filler and additive in plastics | Can improve flame resistance and modify mechanical properties. atamanchemicals.comatamanchemicals.com |

Environmental Geochemistry and Degradation Pathways

Abiotic Degradation in Environmental Compartments

Magnesium hexafluorosilicate (B96646) is an inorganic substance and therefore does not undergo biological degradation. tapess.hrhstatic.netklinete.com Its breakdown in the environment is driven by chemical and physical processes. The compound is non-combustible but will decompose when subjected to high temperatures. nih.govechemi.com Heating above 120°C (248°F) results in its decomposition into gaseous silicon tetrafluoride (SiF₄) and solid magnesium fluoride (B91410) (MgF₂). nih.govtennantsdistribution.com

In the presence of strong mineral acids, magnesium hexafluorosilicate reacts to produce hydrofluoric acid (HF). tennantsdistribution.comnoaa.gov It can also react slowly with water to generate hydrofluoric acid. echemi.comnoaa.gov In the event of a fire, the compound can release irritating, corrosive, and toxic gases. nih.gov Runoff from fire control or dilution water may be corrosive and toxic, posing a risk of environmental contamination and pollution of waterways. nih.gov

| Condition | Process | Products | Reference |

|---|---|---|---|

| Heating > 120°C | Thermal Decomposition | Silicon tetrafluoride (SiF₄), Magnesium fluoride (MgF₂) | nih.govtennantsdistribution.com |

| Contact with Strong Acids | Acidolysis | Hydrofluoric acid (HF) | tennantsdistribution.comnoaa.gov |

| Slow Reaction with Water | Hydrolysis | Hydrofluoric acid (HF) | echemi.comnoaa.gov |

Hydrolysis in Aqueous Environments and Formation of Daughter Species

When dissolved in water, this compound readily dissociates into magnesium cations (Mg²⁺) and hexafluorosilicate anions (SiF₆²⁻). industrialchemicals.gov.au The subsequent fate of the compound is determined by the hydrolysis of the hexafluorosilicate anion, a process that is highly dependent on the pH of the aqueous solution. tennantsdistribution.comindustrialchemicals.gov.au

SiF₆²⁻ + 4H₂O ⇌ Si(OH)₄ + 6F⁻ + 4H⁺

Research using ¹⁹F NMR spectroscopy to study the dissociation of hexafluorosilicate has shown that at very low concentrations (10⁻⁵ M) and in the pH range of 3.5 to 5, no intermediate species were observable. nih.gov However, under more acidic conditions, below pH 3.5, a single intermediate species, assigned as the pentafluorosilicate anion (SiF₅⁻) or its hydrated form, was detected. nih.gov

| pH Range | Dominant Species | Reference |

|---|---|---|

| < 3.5 | SiF₆²⁻, SiF₅⁻ (intermediate), F⁻, Si(OH)₄, Mg²⁺ | nih.gov |

| 3.5 - 5.0 (at 10⁻⁵ M) | SiF₆²⁻, F⁻, Si(OH)₄, Mg²⁺ (no intermediates observed) | nih.gov |

| 6.5 - 8.5 (dilute solution) | F⁻, Si(OH)₄, Mg²⁺ (hydrolysis is essentially complete) | industrialchemicals.gov.auresearchgate.net |

Mobility and Fate in Soil and Water Systems

The environmental mobility of this compound is largely governed by its high water solubility and the subsequent behavior of its hydrolysis products. noaa.gov Because it dissociates and hydrolyzes rapidly in aqueous environments, the parent compound has a low potential for bioaccumulation. tennantsdistribution.com

In terrestrial systems, this compound is considered to have low mobility in soil. tennantsdistribution.com Several geochemical factors contribute to the attenuation of its components:

Soil pH : The natural alkalinity of soil can neutralize the acidity produced during hydrolysis. In soils with a pH above 6.5, fluoride ions are strongly bound to soil particles. tennantsdistribution.com

Mineral Content : High calcium content in the soil leads to the precipitation of insoluble calcium fluoride, which immobilizes the fluoride ions. tennantsdistribution.com In soil environments, the hexafluorosilicate anion is thermodynamically unstable, and elements such as aluminum and iron will compete to form complexes with the released fluoride. acs.org

While the compound itself has low mobility in the soil matrix, its high solubility means that in cases of significant release, it can be transported via surface water runoff, potentially contaminating waterways. nih.gov

| Factor | Influence | Mechanism | Reference |

|---|---|---|---|

| High Water Solubility | Increases potential for transport in runoff | Dissolves readily in water, allowing for advective transport. | nih.govnoaa.gov |

| Soil pH > 6.5 | Decreases mobility | Promotes strong binding of fluoride ions to soil particles. | tennantsdistribution.com |

| High Calcium Content | Decreases mobility | Immobilizes fluoride through the precipitation of calcium fluoride. | tennantsdistribution.com |

| Presence of Al and Fe | Decreases mobility | Fluoride ions are complexed by aluminum and iron minerals in the soil. | acs.org |

| Rapid Hydrolysis | Lowers bioaccumulation potential | The parent compound breaks down quickly into its constituent ions. | tennantsdistribution.com |

Interaction with Geochemical Cycles

The degradation of this compound in the environment directly introduces its daughter species into major geochemical cycles, most notably the silicon cycle.

The hydrolysis of the hexafluorosilicate anion releases dissolved silicic acid (Si(OH)₄). industrialchemicals.gov.aunih.gov Silicic acid is the bioavailable form of silicon and a crucial nutrient for silicifying organisms, such as diatoms, which are foundational to many aquatic food webs. copernicus.org The introduction of silicic acid from an anthropogenic source like this compound can, therefore, supplement the natural pool of dissolved silicon, where it is taken up by these organisms and incorporated into the biological silicon pump. copernicus.org Human activities such as eutrophication can enhance diatom production, which in turn increases the uptake of dissolved silicon from the water column. lu.se

The other major hydrolysis product, the fluoride ion, also interacts with geological media. As noted, fluoride can be sequestered in soils through adsorption and precipitation reactions, particularly with calcium, aluminum, and iron. tennantsdistribution.comacs.org This interaction removes the fluoride from the mobile aqueous phase and incorporates it into the solid phase of the soil, altering the local mineral geochemistry.

Analytical Methodologies for Detection and Quantification

Spectrophotometric Methods (e.g., UV-VIS) for Concentration Determination

Spectrophotometry, particularly UV-Visible (UV-VIS) spectroscopy, offers indirect methods for determining the concentration of magnesium hexafluorosilicate (B96646) by quantifying its constituent ions. libretexts.org

For the hexafluorosilicate anion, a common approach involves its conversion to a species that absorbs light in the UV-VIS range. One established method, often used in conjunction with ion chromatography, involves a post-column reaction (PCR). In this technique, the hexafluorosilicate is hydrolyzed to undissociated orthosilicic acid. This acid then reacts with an acid molybdate (B1676688) solution to form molybdosilicic acid, a yellow complex that can be detected spectrophotometrically at a wavelength of 410 nm. metrohm.com The absorbance at this wavelength is directly proportional to the concentration of the silicon, and by extension, the original hexafluorosilicate concentration. metrohm.com

For the magnesium cation, various colorimetric reagents can be used. Methods have been developed where magnesium ions react with specific dyes to form a colored complex whose absorbance can be measured. For instance, magnesium can be determined using reagents like phthalein purple, which forms a violet-colored dye in a neutral solution, with its absorbance measured at approximately 565 nm. mt.com Another reagent, Eriochrome Cyanine R, has been used to determine magnesium in silicate (B1173343) analysis, forming a complex that can be quantified spectrophotometrically. nih.gov The concentration is determined by creating a calibration curve from standards with known magnesium concentrations and measuring the absorbance of the sample. libretexts.org

Table 1: Spectrophotometric Determination of Magnesium Hexafluorosilicate Components

| Analyte | Method | Reagent | Wavelength of Maximum Absorbance (λmax) |

|---|---|---|---|

| Hexafluorosilicate (as Si) | Post-Column Reaction UV-VIS | Acid Molybdate | 410 nm metrohm.com |

| Magnesium (Mg²⁺) | Colorimetry UV-VIS | Phthalein Purple | 565 nm mt.com |

Atomic Absorption Spectroscopy (AAS) for Elemental Analysis

Atomic Absorption Spectroscopy (AAS) is a highly sensitive technique for elemental analysis and is well-suited for quantifying the magnesium and silicon content in this compound. The method relies on the principle that atoms absorb light at specific wavelengths characteristic of that element.

To determine the magnesium concentration, the sample is first appropriately dissolved and diluted. Lanthanum chloride is often added to the solution to mask potential interferences from elements like aluminum, silica (B1680970), and phosphate (B84403). nemi.gov The solution is then aspirated into a flame (e.g., air-acetylene or nitrous oxide-acetylene), where it is atomized. researchgate.net A light beam from a magnesium hollow-cathode lamp is passed through the flame, and the amount of light absorbed by the magnesium atoms is measured. nemi.gov The use of a hotter nitrous oxide-acetylene flame can overcome interferences from aluminum that may be present in silicate matrices. researchgate.net The concentration is calculated by comparing the sample's absorbance to a calibration curve prepared from magnesium standards. nemi.gov

Similarly, silicon can be determined by AAS. A nitrous oxide-acetylene flame is required to provide sufficient energy to atomize the silicon. The sample preparation is critical to ensure the complete dissolution of the silicate without loss of silicon. rsc.org The absorbance is measured at the characteristic wavelength for silicon (typically 251.6 nm), and the concentration is determined against a set of standards.

Table 2: AAS Parameters for Elemental Analysis of MgSiF₆

| Element | Typical Flame | Wavelength | Common Interferences | Masking Agent/Remedy |

|---|---|---|---|---|

| Magnesium (Mg) | Air-acetylene / Nitrous oxide-acetylene | 285.2 nm | Aluminum, Silica, Phosphate | Lanthanum Chloride / Nitrous oxide-acetylene flame nemi.govresearchgate.net |

Chromatographic Techniques for Separation and Analysis of Related Species

Chromatography is a powerful technique for separating a mixture into its individual components. nih.gov For this compound, ion chromatography (IC) is the most prominent and effective technique for the analysis of the hexafluorosilicate anion (SiF₆²⁻) and other related ionic species. carleton.edu

In a typical IC setup, a liquid sample is injected into a stream of eluent and passed through a separation column containing a stationary resin. carleton.edu The ions in the sample separate based on their affinity for the resin. For anion analysis, an anion-exchange column is used. metrohm.com

The determination of hexafluorosilicate can be achieved using IC with dual detection. metrohm.com First, a suppressed conductivity detector is used to measure the anions. metrohm.comnih.gov In the alkaline eluent of the IC system, the hexafluorosilicate can be converted to orthosilicic acid, which is not detected by conductivity. metrohm.com Following the conductivity cell, the eluent passes to a post-column reactor where the orthosilicic acid is derivatized to form molybdosilicic acid, as described in the spectrophotometry section. This colored complex is then quantified by a UV/VIS detector. metrohm.com This dual detection method allows for the simultaneous determination of hexafluorosilicate and other anions like fluoride (B91410), chloride, and nitrate (B79036) in a single run. metrohm.com

Table 3: Ion Chromatography Method for Hexafluorosilicate

| Parameter | Description |

|---|---|

| Technique | Ion Chromatography (IC) with dual detection metrohm.com |

| Separation Column | Anion-exchange column (e.g., Dionex IonPac AS22) nih.gov |

| Detection 1 | Suppressed Conductivity Detection (for various anions) metrohm.com |

| Detection 2 | UV/VIS Spectrophotometry at 410 nm (for SiF₆²⁻ after PCR) metrohm.com |

Method Development for Trace Analysis in Complex Matrices

The analysis of trace amounts of this compound in complex matrices, such as environmental samples or industrial process streams, presents unique challenges due to potential interferences. Method development often focuses on enhancing sensitivity and selectivity.

For trace analysis, techniques like Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) offer very low detection limits. scispace.com A significant challenge in analyzing silicon-rich matrices with ICP-MS is the interference caused by the matrix itself. One developed method involves the selective precipitation of silicon from the sample. By dissolving the sample in a highly acidic medium and adding a sodium chloride solution, silicon can be precipitated as sodium fluorosilicate (Na₂SiF₆). scispace.com This process effectively removes the bulk of the silicon matrix, allowing for the accurate determination of other trace elements. While this method is designed to remove the fluorosilicate, its principles can be adapted for the analysis of the fluorosilicate itself or for quantifying trace impurities within a this compound sample.

Ion chromatography is also a valuable tool for trace analysis. nih.gov Method development for IC can involve optimizing the eluent composition, flow rate, and column type to achieve better separation from interfering ions. For instance, methods have been developed for the simultaneous determination of hexafluorophosphate (B91526) and other trace impurity anions in ionic liquids, achieving detection limits in the microgram-per-liter (µg/L) to milligram-per-liter (mg/L) range. nih.gov Such methods, with appropriate modification and validation, can be applied to the trace analysis of hexafluorosilicate in various complex samples.

Theoretical and Computational Investigations

Density Functional Theory (DFT) Studies on Molecular Structure and Bonding

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For magnesium hexafluorosilicate (B96646), DFT calculations would be instrumental in determining its fundamental structural and electronic properties. Such studies would typically involve optimizing the geometry of the MgSiF₆ crystal lattice to find the lowest energy arrangement of atoms.

From this optimized structure, key parameters could be calculated, including:

Lattice Parameters: The dimensions of the unit cell.

Bond Lengths and Angles: Precise distances and angles between the magnesium, silicon, and fluorine atoms, offering insight into the ionic and covalent nature of the bonds.

Electronic Band Structure and Density of States (DOS): These calculations would reveal the electronic properties of the material, such as its band gap, which determines its conductivity.